

Unraveling the Expression Landscape of DPP3: A Technical Guide for Researchers

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This technical guide provides a comprehensive overview of Dipeptidyl Peptidase 3 (DPP3) gene expression patterns across a multitude of human tissues. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative expression data, detailed experimental methodologies for DPP3 analysis, and its involvement in key signaling pathways.

Executive Summary

Dipeptidyl Peptidase 3 (DPP3) is a zinc-dependent metallopeptidase that plays a crucial role in various physiological and pathological processes, including the regulation of blood pressure, inflammation, and cellular oxidative stress response.[1] Its ubiquitous expression underscores its fundamental biological importance.[2] Understanding the tissue-specific expression and activity of DPP3 is paramount for elucidating its functions and for the development of novel therapeutic strategies targeting this enzyme. This guide offers a centralized resource of quantitative data and standardized protocols to facilitate further research in this area.

Quantitative DPP3 mRNA Expression in Human Tissues

The following table summarizes the consensus normalized expression (NX) levels of DPP3 mRNA across a comprehensive set of human tissues. This data, derived from a combination of

the Human Protein Atlas (HPA), the Genotype-Tissue Expression (GTEx) project, and the Functional Annotation of the Mammalian Genome 5 (FANTOM5) project, provides a quantitative baseline for DPP3 expression.

Tissue	Consensus Normalized Expression (NX)
Reproductive	
Endometrium	32.8
Placenta	28.9
Cervix, uterine	23.4
Ovary	18.9
Testis	18.2
Vagina	16.5
Seminal vesicle	13.9
Breast	10.1
Gastrointestinal Tract	
Esophagus	28.5
Colon	24.8
Small intestine	23.7
Stomach	22.8
Duodenum	22.1
Rectum	19.9
Appendix	18.1
Urinary System	
Urinary bladder	26.9
Kidney	16.7
Respiratory System	
Lung	22.6
Bronchus	21.1

Nasopharynx	17.8
Endocrine System	
Thyroid gland	22.2
Adrenal gland	20.9
Pancreas	11.2
Pituitary gland	10.5
Nervous System	
Spinal cord	21.9
Choroid plexus	19.8
Cerebral cortex	17.9
Hippocampus	17.3
Cerebellum	15.9
Hematopoietic & Immune System	
Spleen	20.5
Lymph node	19.5
Bone marrow	18.7
Tonsil	17.5
Other Tissues	
Skin	20.3
Adipose tissue	19.7
Heart muscle	19.3
Skeletal muscle	18.5
Smooth muscle	18.3
Liver	17.1

Gallbladder	16.2
Salivary gland	15.5

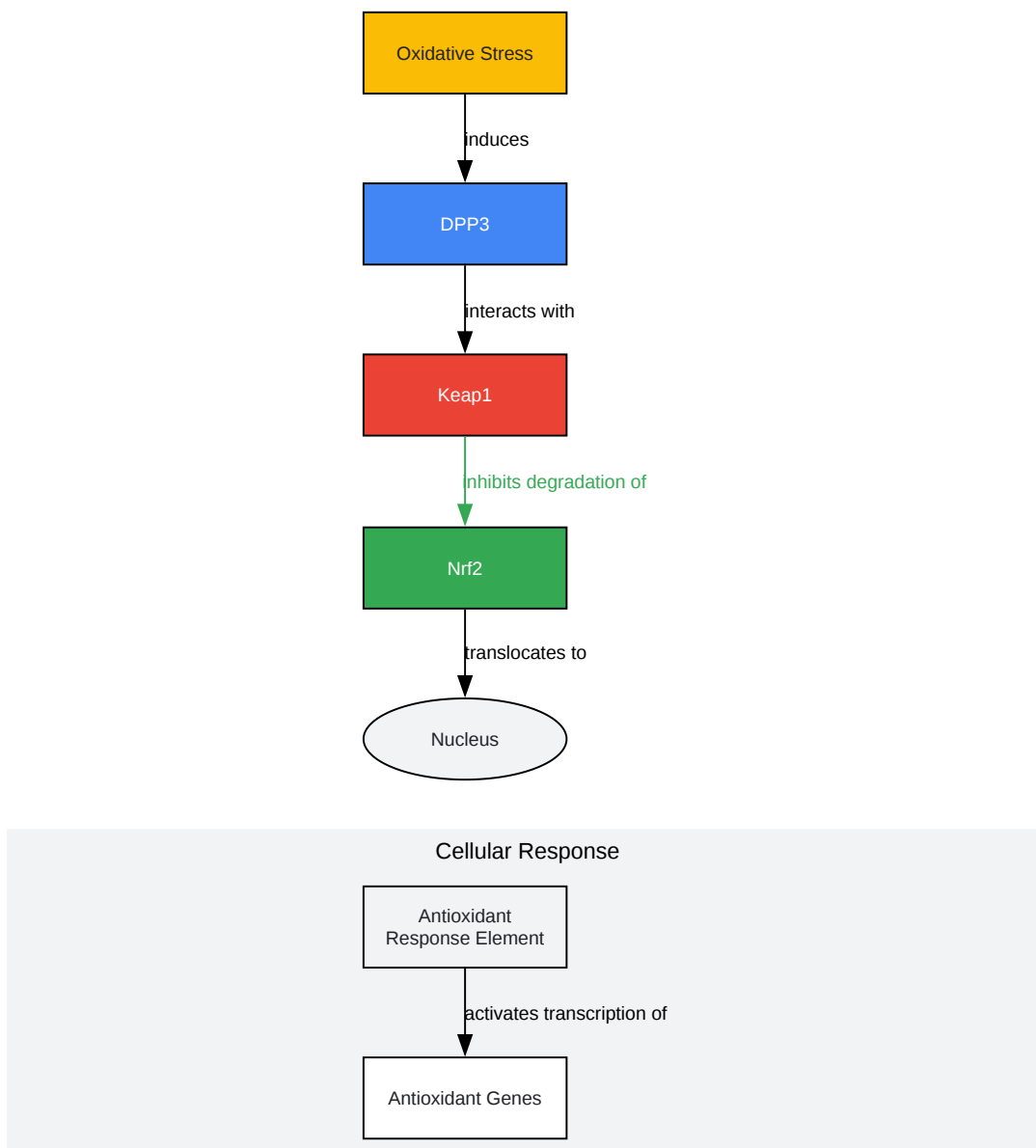
Data sourced from The Human Protein Atlas.[\[1\]](#)

Key Signaling Pathways Involving DPP3

DPP3 is a key player in at least two significant signaling pathways: the Keap1-Nrf2 antioxidant response pathway and the Renin-Angiotensin System (RAS).

Keap1-Nrf2 Signaling Pathway

DPP3 has been shown to interact with Keap1, a negative regulator of the transcription factor Nrf2. Under conditions of oxidative stress, DPP3 can contribute to the activation of the Nrf2-mediated antioxidant response, a critical cellular defense mechanism.

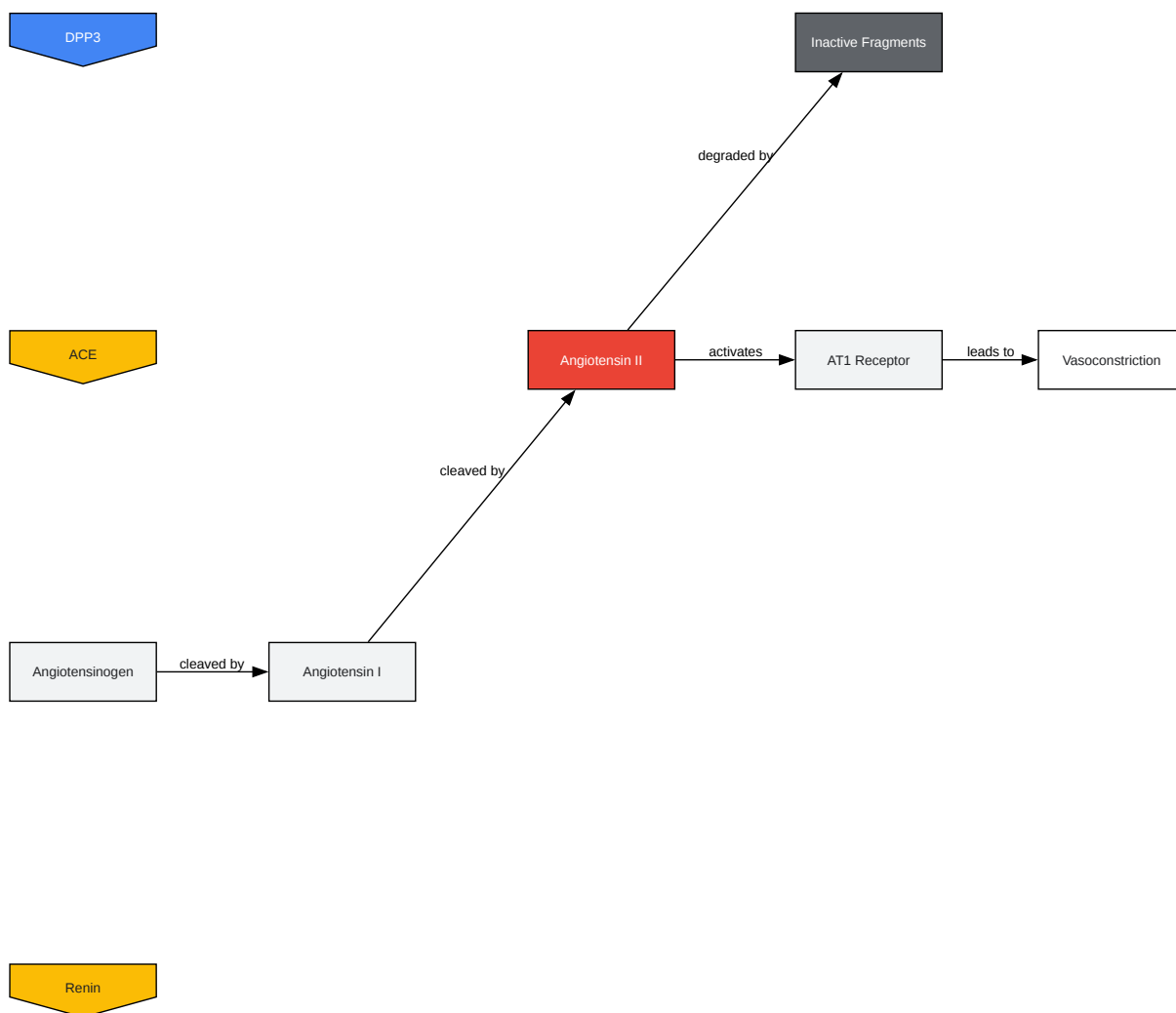


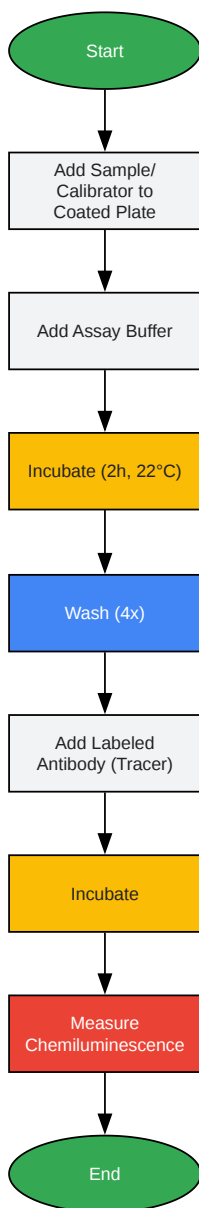
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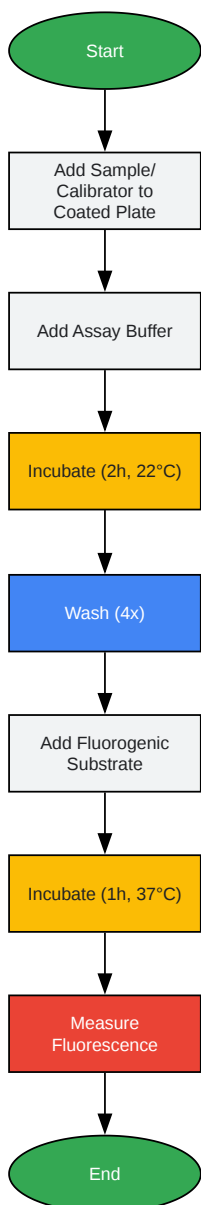
DPP3 in the Keap1-Nrf2 Pathway.

Renin-Angiotensin System (RAS)

DPP3 is known to degrade various bioactive peptides, including angiotensin II, a potent vasoconstrictor. By cleaving and inactivating angiotensin II, DPP3 can modulate blood pressure and renal function.[3]







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